An In-depth Technical Guide to tert-Butyl (5-bromopentyl)carbamate for Researchers and Drug Development Professionals
An In-depth Technical Guide to tert-Butyl (5-bromopentyl)carbamate for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block in Modern Synthesis
In the landscape of organic and medicinal chemistry, tert-Butyl (5-bromopentyl)carbamate stands out as a pivotal bifunctional molecule. Its structure, which marries a reactive primary alkyl bromide with a stable carbamate-protected amine, offers chemists a powerful tool for the strategic and controlled introduction of a five-carbon aminoalkyl chain into a diverse range of molecular frameworks.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to its utility, providing robust protection under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.[1] This unique combination of features makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the realm of pharmaceutical research and drug development where precise molecular architecture is paramount.[2][3] This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of tert-Butyl (5-bromopentyl)carbamate, supported by detailed protocols and practical insights to empower researchers in their synthetic endeavors.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The following table summarizes the key characteristics of tert-Butyl (5-bromopentyl)carbamate.
| Property | Value | Source(s) |
| CAS Number | 83948-54-3 | [4] |
| Molecular Formula | C₁₀H₂₀BrNO₂ | [4] |
| Molecular Weight | 266.18 g/mol | [4] |
| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [5] |
| Melting Point | 28 - 35 °C | [6] |
| Boiling Point | 324 °C at 760 mmHg | [6] |
| Purity | >98.0% (GC) | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; limited solubility in water. | [7] |
| Storage Temperature | Refrigerated (0-10°C), Store under inert gas | |
| InChIKey | OHUJQWJCNMMZFM-UHFFFAOYSA-N | [4] |
Synthesis and Reactivity: A Tale of Two Functional Groups
The synthetic utility of tert-Butyl (5-bromopentyl)carbamate stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic Boc-protected amine and the electrophilic alkyl bromide. The most common synthetic route to this compound involves the mono-Boc protection of 5-bromopentylamine.[8]
The Logic of Mono-Protection
Achieving selective mono-protection of a diamine can be challenging due to the statistical probability of double protection. To favor the formation of the desired mono-protected product, the reaction is typically carried out using a large excess of the diamine relative to the Boc-anhydride (Boc₂O). This ensures that the concentration of the mono-protected product remains low, minimizing its chances of reacting with a second molecule of Boc₂O.
Caption: Synthetic workflow for tert-Butyl (5-bromopentyl)carbamate.
Reactivity Profile: A Versatile Synthetic Handle
The presence of both a protected amine and a reactive alkyl bromide makes tert-Butyl (5-bromopentyl)carbamate a versatile building block for a variety of synthetic transformations.[7] The alkyl bromide serves as an excellent electrophile for nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the five-carbon aminoalkyl chain into various molecular scaffolds.
Conversely, following the alkylation step, the Boc-protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to unmask the primary amine. This newly liberated amine can then participate in a host of subsequent reactions, such as acylation, sulfonylation, or further alkylation, providing a powerful strategy for the construction of complex molecules.[1]
Application in Drug Discovery: Building the Molecules of Tomorrow
The unique structural attributes of tert-Butyl (5-bromopentyl)carbamate have cemented its role as a valuable building block in the synthesis of novel therapeutic agents.[2] Its ability to introduce a flexible five-carbon linker with a terminal primary amine is particularly advantageous in several areas of drug design.
-
Linkerology in PROTACs and ADCs: In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker component plays a critical role in dictating the efficacy and pharmacokinetic properties of the molecule. The pentyl chain of tert-Butyl (5-bromopentyl)carbamate provides an optimal length and flexibility for many applications, allowing for the effective connection of a targeting moiety to a payload or an E3 ligase binder.
-
Synthesis of Novel Scaffolds: The dual functionality of this reagent enables the construction of complex molecular architectures. For instance, the alkyl bromide can be used to append the aminoalkyl chain to a core heterocyclic structure, and the subsequent deprotection and functionalization of the amine can be used to introduce diversity and modulate the biological activity of the resulting compounds.
Experimental Protocol: N-Alkylation of a Phenolic Nucleophile
This protocol details a representative procedure for the use of tert-Butyl (5-bromopentyl)carbamate as an alkylating agent, specifically for the O-alkylation of a phenol.
Materials:
-
4-Methoxyphenol
-
tert-Butyl (5-bromopentyl)carbamate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Argon or Nitrogen source
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the solids.
-
Reagent Addition: Add tert-Butyl (5-bromopentyl)carbamate (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 60°C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure O-alkylated product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the reaction of the alkyl bromide with water, which would lead to the formation of the corresponding alcohol byproduct.
-
Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol, generating the phenoxide nucleophile required for the alkylation reaction.
-
Excess Reagent: A slight excess of the alkylating agent is used to ensure complete consumption of the starting phenol.
-
Workup: The aqueous workup is designed to remove the DMF solvent and the inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
Safety and Handling
tert-Butyl (5-bromopentyl)carbamate is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] It is harmful if swallowed and causes skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6] Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid inhalation of dust or vapors.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]
Storage and Stability:
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] It is sensitive to moisture and heat. It is stable under recommended storage conditions.[6] Incompatible materials include strong acids, strong bases, and strong oxidizing/reducing agents.[6]
Conclusion: An Indispensable Tool for Chemical Innovation
tert-Butyl (5-bromopentyl)carbamate has firmly established itself as a versatile and indispensable building block in modern organic synthesis. Its unique combination of a stable, yet readily cleavable, protected amine and a reactive alkyl halide provides chemists with a powerful tool for the strategic construction of complex molecular architectures. From its role in the synthesis of novel drug candidates to its application as a linker in cutting-edge therapeutic modalities, the importance of this reagent in advancing chemical and pharmaceutical research cannot be overstated. A thorough understanding of its chemical properties, reactivity, and handling is essential for any researcher seeking to leverage its full potential in the pursuit of scientific discovery.
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Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]
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Pharmaffiliates. CAS No : 39684-80-5 | Product Name : tert-Butyl (2-bromoethyl)carbamate. [Link]
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